Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate
Overview
Description
Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and an allyl ether group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate can be synthesized through the esterification of 2-hydroxybenzoic acid (salicylic acid) with methanol in the presence of an acid catalyst, followed by the etherification of the resulting methyl 2-hydroxybenzoate with 2-methylprop-2-en-1-ol (isobutenol) under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and etherification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid.
Reduction: Formation of methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate involves its interaction with various molecular targets and pathways. The ester and ether groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and biological activity. The benzene ring can undergo electrophilic aromatic substitution, affecting its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the allyl ether group, making it less reactive in certain chemical reactions.
2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid: Contains a carboxylic acid group instead of a methyl ester group, affecting its solubility and reactivity.
Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzyl alcohol: Contains a hydroxyl group instead of a methyl ester group, influencing its chemical properties.
Uniqueness
Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate is unique due to the presence of both a methyl ester and an allyl ether group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-(2-methylprop-2-enoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)8-15-11-7-5-4-6-10(11)12(13)14-3/h4-7H,1,8H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYRHBZFBQMTCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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